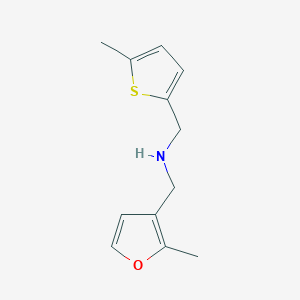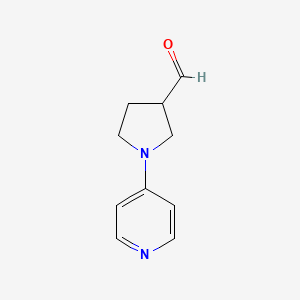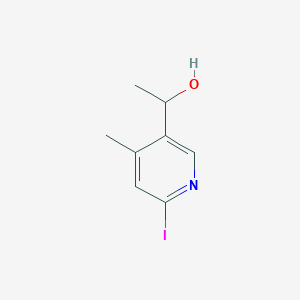
4-Methyl-2-(trifluoromethyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-2-(三氟甲基)-1H-咪唑-5-甲醛是一种杂环有机化合物,含有咪唑环和三氟甲基。由于其独特的结构特征和反应活性,该化合物在化学的各个领域都引起了极大的兴趣。三氟甲基的存在赋予其独特的电子性质,使其在医药和农药研究中具有重要价值。
准备方法
合成路线和反应条件
4-甲基-2-(三氟甲基)-1H-咪唑-5-甲醛的合成通常涉及多个步骤。一种常见的方法是在受控条件下对合适的先驱体进行环化。例如,4-甲基咪唑与三氟甲基化试剂的反应可以生成所需化合物。 反应条件通常涉及使用钯或铜等催化剂以及二甲基甲酰胺或乙腈等溶剂 .
工业生产方法
该化合物的工业生产可能涉及大规模间歇操作,其中反应条件针对产率和纯度进行了优化。还可以使用连续流反应器来提高合成过程的效率和可扩展性。
化学反应分析
反应类型
4-甲基-2-(三氟甲基)-1H-咪唑-5-甲醛会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将醛基转化为醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂来实现取代反应。
主要形成产物
这些反应形成的主要产物包括三氟甲基化醇、羧酸和各种取代的咪唑衍生物。
科学研究应用
4-甲基-2-(三氟甲基)-1H-咪唑-5-甲醛在科学研究中具有广泛的应用范围:
化学: 它用作合成更复杂分子(特别是在开发新的药物和农药方面)的构建块.
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗真菌特性。
医学: 由于其独特的结构特征,正在进行研究以探索其作为各种疾病的候选药物的潜力。
作用机制
4-甲基-2-(三氟甲基)-1H-咪唑-5-甲醛的作用机制涉及它与特定分子靶标的相互作用。三氟甲基增强了该化合物与酶和受体相互作用的能力,可能抑制或激活特定的生化途径。 确切的分子靶标和途径可能根据具体应用和使用环境而有所不同 .
相似化合物的比较
类似化合物
- 4-甲基-2-(三氟甲基)苯甲酸
- 2-甲基-4-(三氟甲基)苯基噻唑
独特之处
4-甲基-2-(三氟甲基)-1H-咪唑-5-甲醛因其咪唑环和三氟甲基的组合而独一无二。 这种组合赋予其独特的电子性质和反应活性,使其在合成复杂分子以及医药研究中特别有价值 .
属性
分子式 |
C6H5F3N2O |
|---|---|
分子量 |
178.11 g/mol |
IUPAC 名称 |
5-methyl-2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(2-12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11) |
InChI 键 |
IYZKDKGLZKVNDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)





![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)




